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Audience: Researchers, scientists, and drug development professionals.

Introduction
GS143 is a novel small molecule inhibitor of the E3 ubiquitin ligase β-TrCP, which has emerged

as a potent latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1).[1][2]

In the quest for an HIV cure, the "shock and kill" strategy aims to reactivate latent HIV

proviruses within reservoir cells, making them susceptible to immune-mediated clearance or

viral cytopathic effects. GS143 represents a promising tool for this strategy, as it effectively

reactivates latent HIV-1 in primary CD4+ T cells, the main cellular reservoir of the virus, without

inducing global T cell activation—a critical advantage over many other LRAs that can cause

deleterious inflammatory side effects.[1][2] These application notes provide a comprehensive

overview of GS143, its mechanism of action, protocols for its use in primary T cell models of

HIV latency, and a summary of its activity.

Mechanism of Action
GS143 functions by inhibiting the β-TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin

ligase complex.[1] This inhibition prevents the ubiquitination and subsequent proteasomal

degradation of key cellular proteins, notably IκBα (inhibitor of NF-κB) and β-catenin. The

accumulation of these proteins triggers a unique signaling cascade that leads to the

reactivation of the latent HIV-1 promoter (5' LTR).
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The proposed mechanism involves an unconventional activation of the NF-κB pathway. By

inhibiting the degradation of IκBα, GS143 paradoxically suppresses the basal NF-κB activity.

This leads to the downregulation of cellular inhibitor of apoptosis protein 2 (cIAP2), which in

turn stabilizes and activates the NF-κB-inducing kinase (NIK). Activated NIK then

phosphorylates and activates the IκB kinase (IKK) complex, leading to the phosphorylation of

the NF-κB subunit p65 at serine 536 and its subsequent translocation to the nucleus, where it

drives HIV-1 transcription. Additionally, the stabilization of β-catenin appears to indirectly

support this NF-κB-mediated reactivation.

Data Summary
The following table summarizes the activity of GS143 in reactivating latent HIV-1, based on

available data.
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Parameter Observation Cell System Reference

HIV-1 mRNA Induction

Potent induction,

comparable to PMA

plus ionomycin and

Bryostatin-1.

Primary CD4+ T cell

model of latency.

Comparison with other

LRAs

Favorable activity

compared to JQ1 and

Chidamide.

Primary CD4+ T cell

model of latency.

T cell Activation

Does not induce

significant T cell

activation or

cytotoxicity.

Primary CD4+ T cells.

Combination with

other LRAs

Acts in a

complementary or

synergistic fashion

with other classes of

LRAs.

Latently infected

resting CD4+ T cells.

Patient Cells

Reactivates latent

HIV-1 in resting CD4+

T cells from aviremic

individuals on ART.

Resting CD4+ T cells

from HIV-1 positive

individuals.

Signaling Pathway of GS143-mediated HIV-1
Reactivation
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Caption: GS143 inhibits β-TrCP, leading to unconventional NF-κB activation and HIV-1

reactivation.

Experimental Protocols
Establishment of a Primary CD4+ T Cell Model of HIV-1
Latency
This protocol is adapted from primary cell latency models used to evaluate LRAs like GS143.

Materials:

Peripheral blood mononuclear cells (PBMCs) from healthy donors.

CD4+ T Cell Isolation Kit (negative selection).

Recombinant human IL-2, IL-7.

Anti-CD3/CD28 T cell activation beads.

Replication-competent HIV-1 (e.g., NL4-3).
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Antiretroviral drugs (e.g., integrase inhibitor like Raltegravir).

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.

Procedure:

Isolate CD4+ T cells from PBMCs using a negative selection kit.

Activate the purified CD4+ T cells with anti-CD3/CD28 beads in the presence of IL-2 (e.g., 30

U/mL) for 3 days.

On day 3, remove the activation beads and infect the cells with HIV-1 by spinoculation.

Culture the infected cells in the presence of IL-2.

After 3 days of infection, allow the cells to return to a resting state by removing IL-2 and

adding IL-7 (e.g., 5 ng/mL) and an antiretroviral drug to prevent new rounds of infection.

Culture the cells for an additional 4-7 days to allow for the establishment of latency.

Productively infected cells will die off, enriching the culture with latently infected resting

CD4+ T cells.

Reactivation of Latent HIV-1 with GS143
Materials:

Latently infected primary CD4+ T cells (from Protocol 1).

GS143 (dissolved in DMSO).

Control LRAs (e.g., PMA/Ionomycin, Bryostatin-1).

Cell culture medium with antiretroviral drugs.

Reagents for RNA extraction and RT-qPCR or for flow cytometry (e.g., anti-p24 antibody).

Procedure:

Plate the latently infected resting CD4+ T cells in a 96-well plate.
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Treat the cells with GS143 at various concentrations (e.g., 1-20 µM). Include a vehicle

control (DMSO) and positive controls (e.g., PMA 100 ng/mL + Ionomycin 0.5 µM).

Incubate the cells for 24-48 hours.

Harvest the cells for analysis of HIV-1 reactivation.

For RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative

PCR to measure HIV-1 mRNA levels (e.g., targeting gag or tat/rev).

For Flow Cytometry: If using a reporter virus (e.g., expressing GFP), analyze GFP

expression by flow cytometry. Alternatively, perform intracellular staining for HIV-1 proteins

like p24.

Experimental Workflow for GS143 Evaluation
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Establishment of HIV Latency Model

HIV Reactivation Assay

Analysis Methods

1. Isolate Primary CD4+ T Cells

2. Activate with αCD3/αCD28 + IL-2
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Caption: Workflow for evaluating GS143's ability to reactivate latent HIV-1 in primary T cells.
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Conclusion
GS143 is a valuable research tool for studying the mechanisms of HIV-1 latency and

reactivation. Its unique mode of action, which involves the unconventional activation of NF-κB

without inducing global T cell activation, makes it a compelling candidate for further

investigation as part of an HIV cure strategy. The protocols and information provided here offer

a framework for researchers to utilize GS143 in their studies of HIV-1 persistence in primary T

cells.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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